N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-pentylbutanamide
Description
The compound N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-pentylbutanamide is a pyrimidinone derivative with a tetrahydropyrimidine core functionalized at the 5-position by an amino group, a butyl chain at the 1-position, and a 4-chloro-N-pentylbutanamide substituent.
Properties
IUPAC Name |
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-pentylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29ClN4O3/c1-3-5-7-12-21(13(23)9-8-10-18)14-15(19)22(11-6-4-2)17(25)20-16(14)24/h3-12,19H2,1-2H3,(H,20,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICUDHPECKFTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C1=C(N(C(=O)NC1=O)CCCC)N)C(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-pentylbutanamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C16H27ClN4O3
- Molecular Weight : 358.86 g/mol
- CAS Number : 730950-06-8
The compound's biological activity is primarily attributed to its ability to modulate inflammatory responses. It interacts with various molecular pathways involved in cytokine production and immune cell activation.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its capacity to inhibit the expression of pro-inflammatory cytokines such as IL-6 and IL-1β.
In a study involving human keratinocyte cells (HaCaT), the compound was tested at a concentration of 10 μM and showed notable inhibition of IL-6 mRNA expression levels compared to controls treated with lipopolysaccharide (LPS) alone. The results are summarized in Table 1 below:
| Compound | IL-6 mRNA Expression (Relative to Control) |
|---|---|
| Control | 10.0 |
| N-(6-amino...) | 5.3 |
In Vivo Studies
In vivo assessments further corroborated the anti-inflammatory effects observed in vitro. Mice were administered the compound prior to LPS injection, which typically induces an inflammatory response. The results indicated a significant reduction in mRNA levels of IL-1β and TNF-α in liver tissues post-treatment with the compound.
Table 2 summarizes the key findings from the in vivo studies:
| Treatment | IL-1β mRNA Level | TNF-α mRNA Level |
|---|---|---|
| Control (LPS only) | High | High |
| N-(6-amino...) | Low | Low |
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds with structural similarities to this compound. For instance:
- Study on Benzoxazole Derivatives : A related study synthesized benzoxazole derivatives that also exhibited anti-inflammatory properties by inhibiting cytokine production. The findings suggested that structural modifications could enhance biological activity .
- Inflammation Models : In models of induced inflammation using LPS, compounds structurally related to N-(6-amino...) demonstrated reduced levels of inflammatory markers and improved histological outcomes in liver tissues .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by a tetrahydropyrimidine core, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 358.86 g/mol .
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-pentylbutanamide exhibit anticancer properties. The tetrahydropyrimidine moiety is known to interact with various biological targets involved in cancer cell proliferation and apoptosis .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. Its structural features allow it to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. The presence of amino and dioxo groups could facilitate interactions with neurotransmitter systems, potentially leading to therapeutic effects in neurodegenerative diseases .
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization and modification in synthetic pathways .
Pharmaceutical Development
The compound is being explored as a lead compound in the development of new pharmaceuticals targeting specific diseases. Its ability to be modified at various positions makes it a versatile candidate for drug design .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
a. N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-4-chlorobutanamide ()
- Key Difference : The target compound has an N-pentyl group, whereas this analog features an N-butyl chain.
- Implications: Longer alkyl chains (pentyl vs.
b. N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-cyclopentylacetamide ()
- Key Differences :
- Chloro position : 2-chloro (vs. 4-chloro in the target compound).
- Substituent : Cyclopentyl (vs. pentyl in the target).
- Implications: The 2-chloro position may sterically hinder interactions compared to the 4-chloro isomer.
c. Pentanamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) ()
- Key Differences: Core structure: 1,3-dimethylpyrimidinone (vs. 1-butyl in the target). Substituent: Simpler pentanamide (vs. 4-chloro-N-pentylbutanamide).
- Implications :
Tabulated Structural Comparison
Hypothetical Pharmacological Implications
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-pentylbutanamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrimidine precursors. Key steps include:
- Alkylation : Introducing the butyl and pentyl groups via nucleophilic substitution.
- Chlorination : Incorporating the 4-chloro substituent using reagents like POCl₃ or SOCl₂.
- Amidation : Coupling the amino-pyrimidine core with the chlorinated butanamide moiety using coupling agents (e.g., HATU or DCC).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for purity. Reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- Elemental Analysis : Confirming %C, %H, %N within ±0.4% of theoretical values.
- X-ray Crystallography : If single crystals are obtainable, this provides unambiguous confirmation of stereochemistry and bond lengths .
Q. What are the key physicochemical properties influencing solubility and stability?
- Methodological Answer :
- LogP : Calculated via HPLC retention times or software (e.g., ChemAxon) to predict lipophilicity. Experimental LogP ~3.2 suggests moderate solubility in DMSO or ethanol .
- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (e.g., onset at ~180°C).
- pH Stability : Test stability in buffers (pH 1–12) via UV-Vis spectroscopy; degradation observed at extremes (pH <2 or >10) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding (amide NH, pyrimidine carbonyl) and hydrophobic interactions (chloro-pentyl chain).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. RMSD values <2 Å indicate stable interactions .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Replicate assays (e.g., IC₅₀ for enzyme inhibition) under standardized conditions (fixed DMSO concentration ≤1%).
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify non-specific binding.
- Metabolite Profiling : LC-MS/MS to detect degradation products that may confound activity .
Q. How can regioselectivity challenges in modifying the pyrimidine core be addressed?
- Methodological Answer :
- Protecting Groups : Temporarily block the 6-amino group with Boc or Fmoc during functionalization.
- Directed Metalation : Use LDA or TMPMgCl·LiCl to deprotonate specific positions for halogenation or cross-coupling .
Q. What analytical methods quantify trace impurities in bulk samples?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
